molecular formula C19H18N2O2 B2780485 2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole CAS No. 871552-97-5

2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B2780485
CAS No.: 871552-97-5
M. Wt: 306.365
InChI Key: DSPGDWAYMRVKLX-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole Research

Benzimidazole, first synthesized in 1872 by Hoebrecker via the reduction of 2-nitro-4-methylacetanilide, emerged as a critical heterocyclic scaffold during mid-20th-century vitamin B12 studies. Its bicyclic structure, comprising fused benzene and imidazole rings, provides exceptional stability and adaptability for functionalization. Early work focused on condensation reactions between o-phenylenediamine and carboxylic acids or aldehydes, establishing foundational synthetic routes. By the 1960s, benzimidazoles gained prominence in antiparasitic drug development, exemplified by thiabendazole and albendazole. The discovery of proton-pump inhibitors like omeprazole further cemented their pharmaceutical relevance, motivating exploration of N-alkylated and aryl-substituted derivatives.

Emergence of N-Propargylated Benzimidazoles in Scientific Literature

N-Propargylation—introduction of a prop-2-yn-1-yl group at the benzimidazole N1 position—has become a pivotal strategy for enhancing pharmacokinetic properties. This modification improves membrane permeability and enables click chemistry applications for bioconjugation. A landmark synthesis involved the alkylation of 2-substituted benzimidazoles with propargyl bromide under basic conditions, achieving yields exceeding 85%. For example, 2-propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole (PubChem CID: 7574031) demonstrated the synthetic feasibility of this approach. Recent advances employ iron-sulfur catalysts and solvent-free conditions to optimize efficiency, with propargylated intermediates serving as precursors for triazole hybrids via Huisgen cycloaddition.

Table 1: Representative N-Propargylated Benzimidazole Syntheses

Starting Material Reaction Conditions Yield (%) Reference
2-Methylbenzimidazole Propargyl bromide, K2CO3, DMF 89
5-Nitro-o-phenylenediamine Fe/S catalyst, 150°C 91
2-Hydroxynaphthaldehyde Hydrosilicon, DMF, 120°C 94

Research Significance of 3,4-Dimethoxybenzyl Substitution Patterns

The 3,4-dimethoxybenzyl moiety confers distinct electronic and steric properties, enhancing target affinity and metabolic stability. Methoxy groups act as hydrogen-bond acceptors and electron-donating substituents, modulating interactions with enzymatic active sites. In anticancer studies, dimethoxybenzyl-containing benzimidazoles exhibited superior topoisomerase inhibition compared to unsubstituted analogs, with IC50 values reduced by 3–5 fold. Computational analyses attribute this to improved π-π stacking with aromatic residues in ATP-binding pockets. Synthetic routes typically involve Ullmann coupling or nucleophilic aromatic substitution between halogenated benzimidazoles and 3,4-dimethoxybenzyl halides, though recent methods utilize transition-metal-catalyzed C–H activation for direct functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3/h1,5-10,12H,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPGDWAYMRVKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzyl halides with propargyl amines under basic conditions. This method allows for the introduction of the propargyl group, which is crucial for enhancing biological activity.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation in human lung cancer cells (A549, HCC827) with IC50 values ranging from 6.68 µM to 19.94 µM depending on the assay format used (2D vs. 3D) .

Cell Line IC50 (µM) Assay Format
A5498.782D
HCC8276.682D
NCI-H35811.273D

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains. For example, it was found to have a minimum inhibitory concentration (MIC) of 6.12 µM against Staphylococcus aureus and 25 µM against Escherichia coli . This suggests a potential role in treating infections caused by these pathogens.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Binding: Similar benzimidazole compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The propargyl group enhances the compound's ability to interact with various enzymes involved in cancer cell proliferation and survival.

Case Studies

In a comparative study involving several benzimidazole derivatives, it was noted that those containing methoxy groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The presence of electron-donating groups like methoxy significantly improved their interaction with cellular targets .

Example Case Study

A specific study focused on a series of benzimidazole derivatives, including variations of the target compound. The results indicated that compounds with similar structural motifs showed promising results in inhibiting tumor growth in xenograft models, supporting their potential as lead compounds for drug development .

Scientific Research Applications

Anti-inflammatory Activity

Benzimidazole derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that compounds similar to 2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole exhibit significant inhibition of inflammatory mediators. For instance, studies have reported that certain benzimidazole derivatives can inhibit nitric oxide and tumor necrosis factor-alpha production, demonstrating their potential as anti-inflammatory agents .

Study Compound Effect Dosage
Li et al. (2015)2-(piperidin-4-yl)-1H-benzimidazoleInhibitory activity on nitric oxide and TNF-α100 mg/kg
Kumar et al. (2015)Various benzimidazole derivativesSignificant analgesic and anti-inflammatory properties20 mg/kg

Analgesic Properties

The analgesic effects of benzimidazole derivatives have also been highlighted in recent literature. Certain compounds have demonstrated potent analgesic activity in animal models, often outperforming standard analgesics like diclofenac and ibuprofen .

Study Compound Effect Dosage
Datar & Limaye (2015)Benzimidazole derivativeBetter inhibition of acetic acid-induced writhing compared to diclofenac20 mg/kg
Sharma et al. (2017)Various derivativesNotable reduction in edema compared to rofecoxib and indomethacin50 mg/kg

Anticancer Activity

Recent studies have also explored the anticancer potential of benzimidazole derivatives. For example, some compounds have been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), which is crucial in cancer immunotherapy . The ability of these compounds to selectively target cancer cells while minimizing effects on normal cells makes them promising candidates for further development.

Study Compound Effect Target
Hamilton et al. (2021)Benzimidazole analoguesInhibition of IDO1 in cancer cell lines at low nanomolar levelsIDO1
Noor et al. (2017)Benzimidazole-pyrazole hybridsPotent anti-ulcerogenic activity in gastric ulcer modelsGastric ulcers

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Substituents and Their Implications
Compound Name Position 1 Substituent Position 2 Substituent Key Functional Features
Target Compound Prop-2-yn-1-yl 3,4-Dimethoxybenzyl Propargyl (alkyne), dimethoxy (H-bonding)
4d () 3,4-Dimethoxybenzyl 3,4-Dimethoxyphenyl Dual dimethoxy groups, aryl substitution
9c () Triazole-thiazole acetamide Phenoxymethyl-benzimidazole Triazole-thiazole (antimicrobial activity)
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole () 4-tert-Butylbenzyl 4-tert-Butylphenyl High lipophilicity (tert-butyl groups)
2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole () None (unsubstituted) (3,4-Dimethylphenoxy)methyl Methylphenoxy (electron-donating, lipophilic)

Key Observations :

  • Propargyl vs. Aryl/Thiazole Substitutions : The target compound’s propargyl group distinguishes it from phenyl (4d) or thiazole-based (9c) analogs, offering unique reactivity for bioconjugation or targeted drug delivery .
  • Dimethoxy vs. tert-Butyl Groups : The dimethoxybenzyl group enhances solubility via polar interactions compared to the highly lipophilic tert-butyl groups in ’s compound, which may improve membrane permeability but reduce aqueous solubility .
  • Methoxy vs.

Physicochemical and Structural Properties

  • Solubility: The dimethoxy groups enhance solubility in polar solvents (e.g., EtOH, DMSO) compared to tert-butyl or methylphenoxy analogs .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is predicted to be ~335–340 Da based on analogs like 4d ([M+H]+ 405.1805) and adjustments for the propargyl group .

Q & A

Q. What are the common synthetic routes for preparing 2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole derivatives?

The compound is typically synthesized via alkylation of a benzimidazole precursor with propargyl bromide under mild conditions (e.g., DMF, room temperature) to introduce the propargyl group. This is followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach functionalized benzyl azides. Reaction progress is monitored via TLC, and purification involves column chromatography (SiO₂, 20% EtOAc/hexane) . The 3,4-dimethoxybenzyl group may be introduced via nucleophilic substitution or reductive amination, depending on precursor availability.

Q. How are benzimidazole derivatives characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, propargyl protons at δ ~4.7 ppm) .
  • LC-MS : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 338.79 for a related compound) .
  • X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., dihedral angles between benzimidazole and aryl rings) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus, E. coli, and C. albicans .
  • Anticancer potential : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Spectrophotometric assays targeting α-amylase or acetylcholinesterase (e.g., Ellman’s method) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in CuAAC-based synthesis?

Key variables include:

  • Catalyst loading : 5 mol% CuSO4_4·5H2_2O and 10 mol% sodium ascorbate yield optimal results (78–80% for nitro/methoxy-substituted derivatives) .
  • Solvent systems : A 1:3 t-BuOH/H2_2O ratio enhances regioselectivity and reduces side reactions .
  • Reaction time : 17–18 hours at RT balances conversion and byproduct formation (Table 1, ).

Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity?

  • Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity by increasing membrane permeability (MIC = 1.5–3.125 µg/mL for nitro derivatives) .
  • Methoxy groups improve CNS penetration, as seen in acetylcholinesterase inhibition (IC50_{50} < 10 µM for anti-Alzheimer candidates) .
  • Bulkier substituents (e.g., tert-butyl) reduce solubility but improve binding affinity in hydrophobic enzyme pockets .

Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

  • Dose-response curves : Differentiate between specific target inhibition and nonspecific cytotoxicity .
  • Selectivity indices : Compare IC50_{50} values in target vs. healthy cell lines (e.g., HepG2 vs. HEK293) .
  • Molecular dynamics simulations : Validate binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What computational strategies are used to design derivatives with improved target binding?

  • 3D-QSAR : Generates contour maps to guide substituent placement (e.g., hydrophobic groups at C2 enhance α-amylase inhibition) .
  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds between the benzimidazole N3 and PDF Met-44 in bacterial peptide deformylase) .
  • ADMET prediction : Filters candidates with poor bioavailability or high hepatotoxicity (e.g., SwissADME, pkCSM) .

Q. How can regioselectivity challenges in benzimidazole alkylation be addressed?

  • Protecting groups : Use Boc or benzyl groups to direct alkylation to N1 over N3 .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 80% yield in 20 minutes) .
  • Phase-transfer catalysis : Enhances solubility of propargyl bromide in polar aprotic solvents .

Methodological Notes

  • Troubleshooting low yields : Increase equivalents of propargyl bromide (1.5–2.0 eq) and use anhydrous DMF to minimize hydrolysis .
  • Purification challenges : Gradient elution (10→30% EtOAc/hexane) resolves closely eluting triazole derivatives .
  • Biological assay controls : Include reference standards (e.g., fluconazole for antifungal assays, doxorubicin for cytotoxicity) .

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